molecular formula C10H13F3N4 B1391581 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1211538-96-3

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine

Cat. No.: B1391581
CAS No.: 1211538-96-3
M. Wt: 246.23 g/mol
InChI Key: ABYIFDGUCYITEA-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine is a compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring.

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. Common synthetic routes include:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Biological Activity

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine, a compound featuring a trifluoromethyl group and a piperidine moiety, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₁₃F₃N₄
  • CAS Number : 1211538-96-3
  • MDL Number : MFCD11840262
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in various therapeutic areas, including:

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, studies have shown that similar piperidine derivatives can induce apoptosis in cancer cell lines, outperforming standard treatments like bleomycin in certain models .

2. Antimicrobial Properties

Trifluoromethyl-containing compounds have been noted for their enhanced antimicrobial activity. The incorporation of the trifluoromethyl group can increase lipophilicity, improving membrane permeability and thus enhancing efficacy against various pathogens .

3. Neurological Effects

Compounds with piperidine structures have been studied for their potential in treating neurodegenerative diseases. For example, certain derivatives have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer's disease therapy . The trifluoromethyl substitution may influence binding affinity and selectivity towards these enzymes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly affects the compound's biological activity. Variations in the piperidine ring and the position of substituents can lead to substantial differences in potency and selectivity. For instance:

Compound StructureActivityNotes
Trifluoromethyl at position 6Increased potencyEnhanced lipophilicity
Pyridazine modificationsVariableAffects metabolic stability and solubility

Case Studies

  • Antimalarial Activity : In a study evaluating novel compounds targeting PfATP4, a key protein in malaria parasites, analogs similar to this compound showed promising results. These compounds inhibited Na+-ATPase activity crucial for parasite survival and demonstrated efficacy in mouse models .
  • Cancer Cell Lines : Another investigation revealed that the compound exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotection : A study highlighted the compound's potential as a neuroprotective agent by inhibiting cholinesterases, thereby increasing acetylcholine levels in synapses, which may ameliorate cognitive deficits seen in neurodegenerative diseases .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-1-2-9(16-15-8)17-5-3-7(14)4-6-17/h1-2,7H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYIFDGUCYITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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